

Spectroscopic and Pharmacological Profile of 4-(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and pharmacological data for **4-(2-Aminopropyl)phenol**, also known as 4-hydroxyamphetamine or para-hydroxyamphetamine. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and an exploration of its primary biological signaling pathways.

Chemical Properties and Structure

Property	Value
IUPAC Name	4-(2-aminopropyl)phenol
Synonyms	4-Hydroxyamphetamine, p-Hydroxyamphetamine, Norpholedrine
CAS Number	103-86-6[1]
Molecular Formula	C ₉ H ₁₃ NO[1]
Molecular Weight	151.21 g/mol [1]
Chemical Structure	Chemical structure of 4-(2-Aminopropyl)phenol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(2-Aminopropyl)phenol**. While experimental data is prioritized, predicted data from reliable databases is included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data with full assignment of chemical shifts and coupling constants for **4-(2-Aminopropyl)phenol** is not readily available in the public domain. The data presented below is based on predictions from spectral databases and analysis of structurally similar compounds.

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	d	2H	Aromatic H (ortho to -OH)
~6.75	d	2H	Aromatic H (meta to -OH)
~3.30	m	1H	CH-NH ₂
~2.70	dd	1H	CH ₂ (diastereotopic)
~2.55	dd	1H	CH ₂ (diastereotopic)
~1.15	d	3H	CH ₃

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~155.0	C-OH (aromatic)
~131.0	Aromatic CH (meta to -OH)
~130.5	Quaternary aromatic C
~115.5	Aromatic CH (ortho to -OH)
~50.0	CH-NH ₂
~42.0	CH ₂
~22.0	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-(2-Aminopropyl)phenol** is characterized by absorptions corresponding to its phenolic hydroxyl group, primary amine, aromatic ring, and alkyl chain.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3400-3200	Strong, Broad	O-H Stretch	Phenol
3350-3250	Medium	N-H Stretch	Primary Amine
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium-Strong	C-H Stretch	Alkyl (CH ₃ , CH ₂ , CH)
1620-1580	Medium	N-H Bend	Primary Amine
1600, 1510, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1230	Strong	C-O Stretch	Phenol
830	Strong	C-H Bend (out-of-plane)	para-disubstituted aromatic

Mass Spectrometry (MS)

The mass spectrum of **4-(2-Aminopropyl)phenol** provides key information for its identification and structural elucidation. The fragmentation pattern is consistent with its amphetamine-like structure.

m/z Ratio	Interpretation
151	Molecular Ion $[M]^+$
134	$[M - NH_3]^+$
107	Benzylic cleavage leading to the hydroxytropylium ion
44	$[CH(CH_3)NH_2]^+$ fragment from alpha-cleavage

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-(2-Aminopropyl)phenol**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-(2-Aminopropyl)phenol** is dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) or a suitable internal standard is added for referencing.
- Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the internal standard. Signal multiplicity, integration, and coupling constants are determined from the 1H NMR spectrum, and chemical shifts are assigned in the ^{13}C NMR spectrum.

IR Spectroscopy

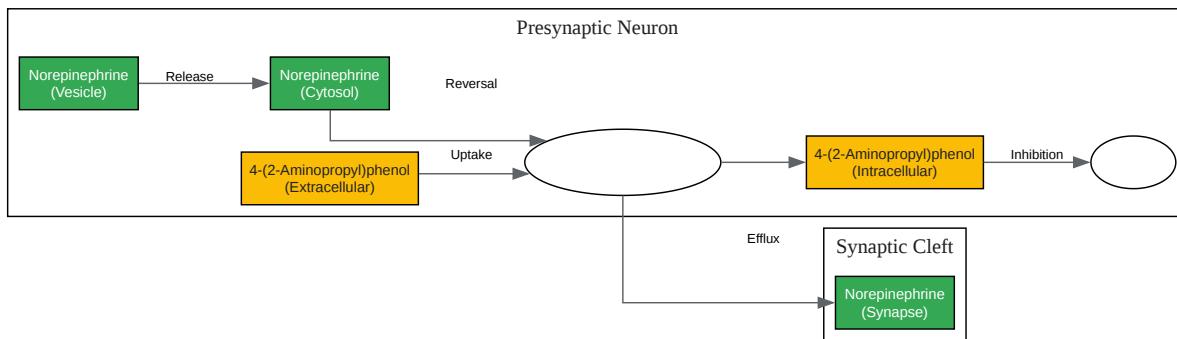
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent

disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

- **Data Acquisition:** The prepared sample is placed in the sample compartment of an FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS. The mass analyzer is scanned over a relevant m/z range.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

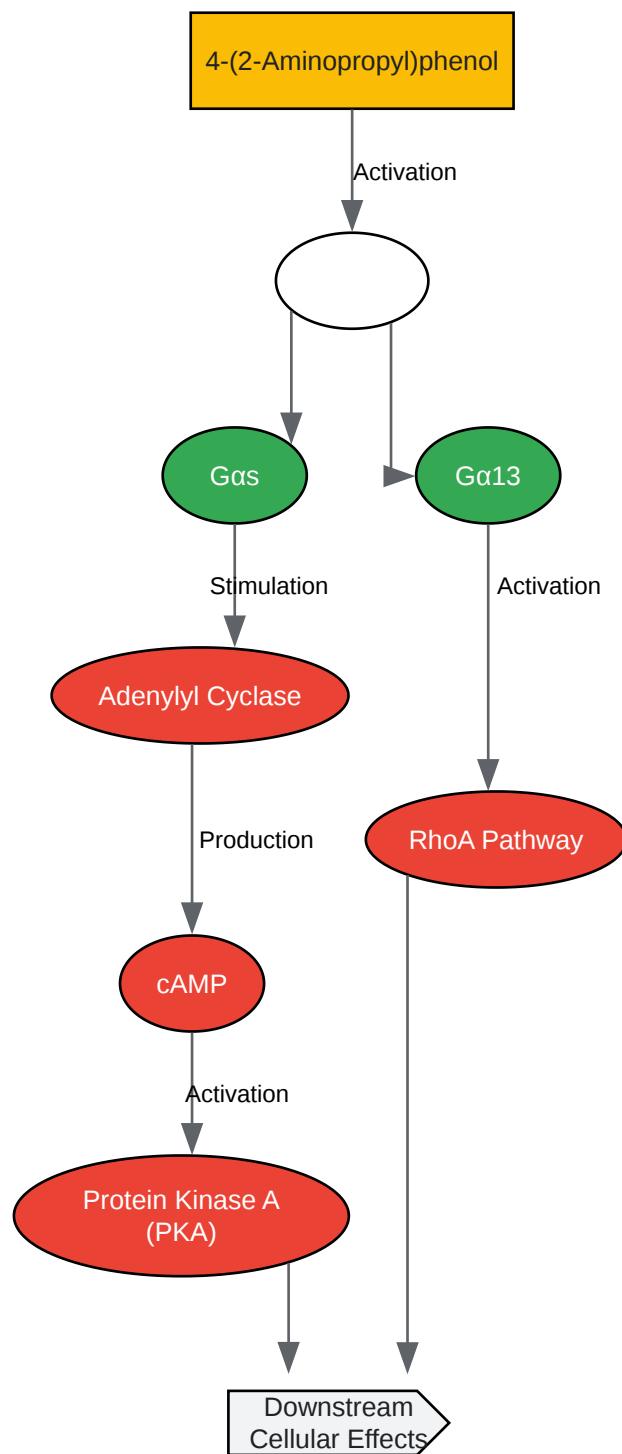

Biological Activity and Signaling Pathways

4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic amine.^[1] Its primary mechanisms of action involve the release of norepinephrine and agonism at the Trace Amine-Associated Receptor 1 (TAAR1).^[2]

Norepinephrine Release

As an amphetamine analog, **4-(2-Aminopropyl)phenol** increases the concentration of norepinephrine in the synaptic cleft.^{[3][4]} It is transported into the presynaptic neuron by the norepinephrine transporter (NET). Inside the neuron, it disrupts the vesicular storage of norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic norepinephrine levels.^{[5][6]} This accumulation of cytosolic norepinephrine

causes the reversal of the norepinephrine transporter (NET), resulting in the efflux of norepinephrine into the synapse.[\[5\]](#)

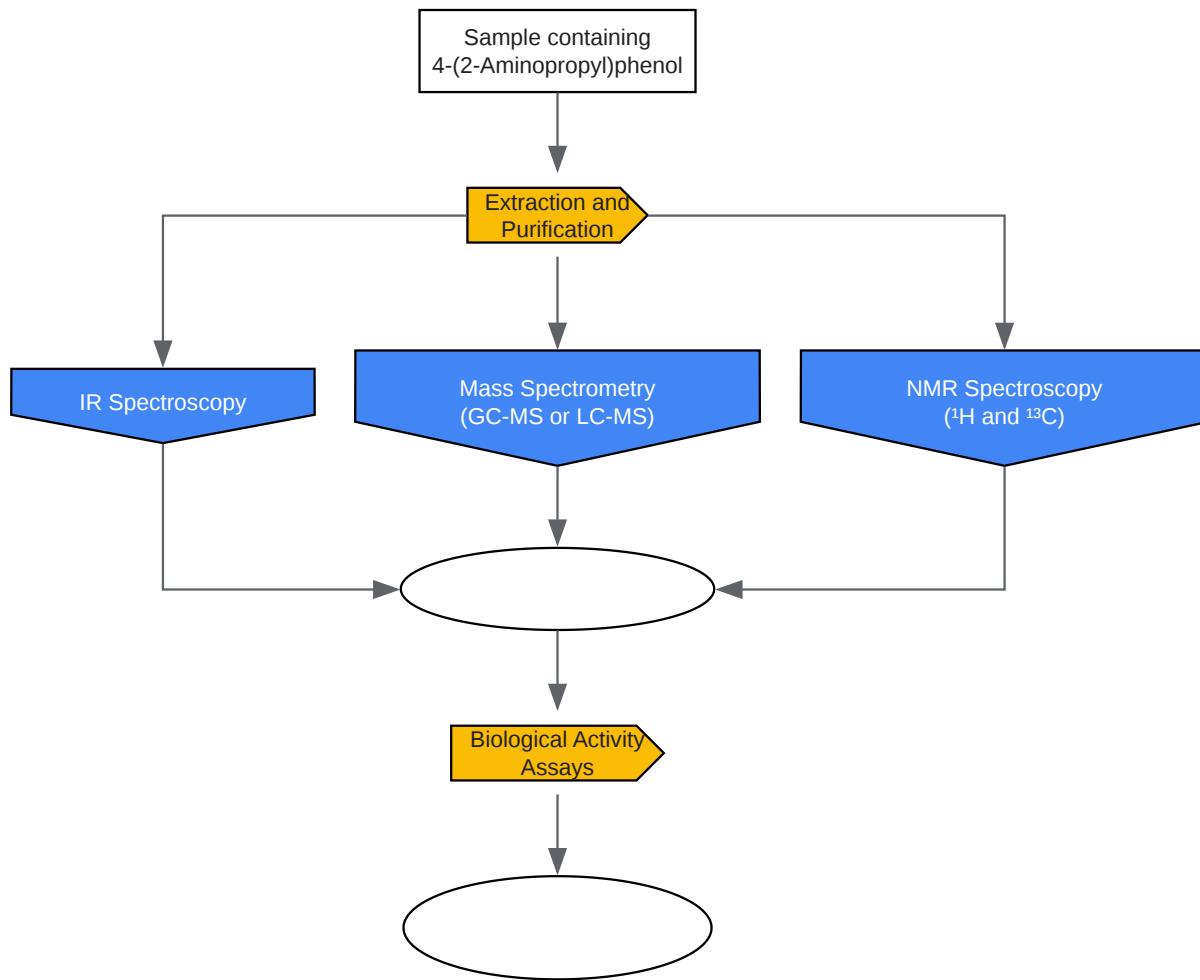


[Click to download full resolution via product page](#)

Norepinephrine Release Mechanism.

TAAR1 Agonism

4-(2-Aminopropyl)phenol is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[\[2\]](#) Activation of TAAR1 by amphetamine-like substances has been shown to modulate dopaminergic and serotonergic systems. TAAR1 can couple to both $\text{G}\alpha_s$ and $\text{G}\alpha_{13}$ proteins. $\text{G}\alpha_s$ activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). $\text{G}\alpha_{13}$ activation stimulates the RhoA signaling pathway.[\[7\]](#) TAAR1 signaling can also involve Protein Kinase C (PKC).[\[8\]](#)



[Click to download full resolution via product page](#)

TAAR1 Signaling Pathway.

Experimental Workflow

A typical workflow for the comprehensive analysis of **4-(2-Aminopropyl)phenol** involves a multi-technique approach to ensure unambiguous identification and characterization.

[Click to download full resolution via product page](#)

General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. [PDF] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic and Pharmacological Profile of 4-(2-Aminopropyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073377#spectroscopic-data-nmr-ir-ms-of-4-2-aminopropyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com